molecular formula C9H7BrO3 B8287686 5-Bromo-4-methoxy-1(3h)-isobenzofuranone

5-Bromo-4-methoxy-1(3h)-isobenzofuranone

Cat. No. B8287686
M. Wt: 243.05 g/mol
InChI Key: SBSQIXKVKPRGJP-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a flask charged with (3-bromo-2-methoxyphenyl)methanol (3.0 g, 14 mmol, 1.0 eq) was added thallic trifluoroacetate (10.0 g, 18.4 mmol, 1.3 eq). To above mixture was added trifluoroacetic acid (25 mL). The reaction was stirred at r.t. for 16 hr, then concentrated. The excess TFA was removed using high vacuum pump. To the residue was added palladium chloride (245 mg, 1.38 mmol, 0.1 eq), magnesium oxide (1.10 g, 27.6 mmol, 2.0 eq) and methanol (35 mL). The reaction was flushed with carbon monoxide three times and stirred under CO at r.t. for 2 hr. To this solution was added ethyl acetate. The mixture was filtered through a pad of celite and washed with EtOAc. The filtrate was concentrated and loaded on silica gel column. The fractions containing 5-bromo-4-methoxy-2-benzofuran-1(3H)-one were concentrated. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.72 (1H, aromatic, d, J=8.0 Hz), 7.49 (1H, aromatic, d, J=8.0 Hz), 5.44 (2H, s, CH2 lactone), 4.00 (3H, s, Me). LC-MS (IE, m/z): 244.88 [M+1]+; tR=2.67 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
palladium chloride
Quantity
245 mg
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:14]([O-])=[O:15].FC(F)(F)C(O)=O.[O-2].[Mg+2]>[Pd](Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:14](=[O:15])[O:9][CH2:8][C:4]=2[C:3]=1[O:10][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CO)OC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
palladium chloride
Quantity
245 mg
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The excess TFA was removed
CUSTOM
Type
CUSTOM
Details
The reaction was flushed with carbon monoxide three times
STIRRING
Type
STIRRING
Details
stirred under CO at r.t. for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
To this solution was added ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
The fractions containing 5-bromo-4-methoxy-2-benzofuran-1(3H)-one
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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